Product packaging for Methyl 2-(5-aminopyridin-2-yl)acetate(Cat. No.:CAS No. 174891-11-3)

Methyl 2-(5-aminopyridin-2-yl)acetate

Cat. No.: B597846
CAS No.: 174891-11-3
M. Wt: 166.18
InChI Key: ASOLLHQOYJTNQS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Aminopyridine Frameworks in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, including its basicity and ability to participate in various chemical transformations, make it an invaluable building block for organic chemists. The introduction of an amino group to the pyridine ring, forming aminopyridines, further enhances its chemical utility. The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, and a precursor for the formation of a wide range of other functional groups and heterocyclic systems.

Aminopyridine derivatives are crucial intermediates in the synthesis of complex molecules due to their dual functionality. The pyridine nitrogen and the exocyclic amino group can be selectively manipulated to construct diverse molecular architectures. This versatility has led to their widespread use in the synthesis of compounds with a broad spectrum of biological activities.

Overview of the Chemical Relevance of Methyl 2-(5-aminopyridin-2-yl)acetate as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that incorporates the key features of both a pyridine ring and an amino group, along with a methyl acetate (B1210297) side chain. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The primary amino group at the 5-position can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The methyl ester at the 2-position provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

The strategic placement of the amino and acetate groups on the pyridine ring allows for the regioselective synthesis of more complex heterocyclic systems. For instance, the amino group can be used as a nucleophile in cyclization reactions to form fused ring systems, which are common scaffolds in medicinal chemistry.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical relevance can be inferred from studies on its close analogs, such as ethyl 2-(5-aminopyridin-2-yl)acetate. For example, the ethyl ester has been utilized as a reactant in the synthetic preparation of phenethanolamine derivatives. This suggests that the methyl ester would serve as a similar precursor for a variety of complex molecules.

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₀N₂O₂166.18
Ethyl 2-(5-aminopyridin-2-yl)acetateC₉H₁₂N₂O₂180.20 chemicalbook.com
Methyl 2-(5-bromopyridin-2-yl)acetateC₈H₈BrNO₂230.06 nih.gov
Methyl 2-(5-chloropyridin-2-yl)aminoacetateC₈H₇ClN₂O₃214.61 schd-shimadzu.comnih.gov

Scope and Research Trajectories for this compound

The potential research applications for this compound are broad, primarily driven by its utility as a building block in the synthesis of novel compounds with potential biological activity. Future research is likely to focus on several key areas:

Medicinal Chemistry: A primary trajectory for this compound is its use in the synthesis of new drug candidates. The aminopyridine core is a well-established pharmacophore, and the ability to functionalize both the amino and acetate groups allows for the creation of large libraries of compounds for screening against various biological targets. Research could focus on developing new derivatives with potential applications as kinase inhibitors, central nervous system agents, or anti-infective agents.

Development of Novel Synthetic Methodologies: The unique reactivity of this compound could be exploited in the development of new synthetic methods. For example, it could serve as a substrate in novel transition-metal-catalyzed cross-coupling reactions or in the development of new multicomponent reactions to rapidly build molecular complexity.

Materials Science: Pyridine-containing molecules have applications in materials science, for instance, as ligands for metal complexes with interesting photophysical or catalytic properties. Research in this area could explore the incorporation of this compound into new polymers or coordination compounds.

While direct, extensive research on this compound is not yet prevalent, its structural features and the well-established utility of its analogs strongly suggest its potential as a valuable and versatile tool in the advancement of chemical synthesis and the discovery of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B597846 Methyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174891-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLLHQOYJTNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimization for Methyl 2 5 Aminopyridin 2 Yl Acetate

Established Synthetic Pathways to Methyl 2-(5-aminopyridin-2-yl)acetate

The preparation of this compound can be broadly categorized into two main approaches: the direct conversion of its carboxylic acid analogue and the elaboration from suitable pyridine (B92270) precursors through a series of chemical transformations.

Direct Esterification Approaches

The most direct route to this compound is the Fischer-Speier esterification of 2-(5-aminopyridin-2-yl)acetic acid. This method typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. mdpi.com Common catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and often by removing the water formed during the reaction.

A representative procedure involves dissolving 2-(5-aminopyridin-2-yl)acetic acid in a mixture of methanol and a catalytic amount of concentrated sulfuric acid, followed by heating the mixture at reflux. chemicalbook.com The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically cooled, neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent like ethyl acetate (B1210297). chemicalbook.com Purification is then achieved through crystallization or column chromatography.

The efficiency of Fischer esterification can be influenced by the nature of the catalyst and the reaction conditions. While traditional Brønsted acids are effective, they can lead to salt formation upon neutralization and potential degradation of sensitive substrates. rug.nl Lewis acids have also been explored as catalysts for esterification reactions. rug.nl

Multi-Step Synthesis from Precursors

An alternative and widely employed strategy for synthesizing this compound involves the construction of the molecule from more readily available starting materials. This often entails the initial synthesis of a pyridine ring with the desired substitution pattern, followed by functional group manipulations.

A common and effective multi-step approach is the reduction of a nitro-substituted precursor, namely methyl 2-(5-nitropyridin-2-yl)acetate. moldb.com This nitro-ester is accessible through various synthetic routes and serves as a key intermediate. The final step involves the selective reduction of the nitro group to an amine.

Catalytic hydrogenation is the most prevalent method for this transformation. The reaction is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being a frequent choice. researchgate.net The hydrogenation is performed under a hydrogen atmosphere in a suitable solvent. The choice of solvent can influence the reaction rate and selectivity.

In a typical procedure, methyl 2-(5-nitropyridin-2-yl)acetate is dissolved in a solvent such as methanol or ethanol (B145695), and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation, often at elevated pressure, until the starting material is consumed. The catalyst is subsequently removed by filtration, and the product is isolated by evaporation of the solvent. The use of ammonium (B1175870) formate (B1220265) in conjunction with Pd/C has also been reported as an efficient system for the reduction of nitro groups via catalytic transfer hydrogenation. researchgate.net

Table 1: Catalysts for Nitro Group Reduction

Catalyst System Typical Conditions Reference
Palladium on Carbon (Pd/C) H₂ gas, Methanol or Ethanol researchgate.net

The synthesis of this compound can also be accomplished through various functional group interconversions on a pre-existing pyridine ring. These methods offer flexibility in designing synthetic routes based on the availability of starting materials.

One such strategy involves the amination of a halo-substituted pyridine derivative. For instance, a compound like methyl 2-(5-bromopyridin-2-yl)acetate could potentially be converted to the target molecule through a nucleophilic aromatic substitution reaction with an ammonia (B1221849) equivalent, often catalyzed by a copper or palladium complex. google.com

Another approach could involve the manipulation of a pyridine N-oxide. For example, 3-methyl-pyridine 1-oxide can be reacted with trimethylamine (B31210) and thionyl chloride to generate a reactive intermediate that, upon further reaction and dealkylation, can lead to 2-amino-5-methylpyridine. google.comgoogle.com While not a direct route to the target ester, this illustrates the principle of building the desired functionality on the pyridine core. Subsequent steps would be required to introduce the acetate side chain.

Reaction Conditions and Parameter Optimization in Synthesis

The success of any synthetic methodology relies heavily on the careful optimization of reaction conditions. For the preparation of this compound, the choice of solvent is a critical parameter that can significantly impact both the reaction yield and the selectivity of the desired product.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a multifaceted role in chemical reactions. It dissolves the reactants and reagents, facilitates their interaction, and can influence the reaction pathway and equilibrium position.

In the context of direct esterification , the solvent, which is typically an excess of the alcohol reactant (methanol), also acts as a reagent. The polarity of the solvent system can affect the protonation of the carboxylic acid by the catalyst and the subsequent nucleophilic attack by the alcohol. For Fischer esterification, using a co-solvent like toluene (B28343) can sometimes be beneficial, particularly for azeotropic removal of water to drive the equilibrium towards the product. rug.nl

For the reduction of nitro-precursors , the choice of solvent is critical for catalyst activity and selectivity. Protic solvents like methanol and ethanol are commonly used for catalytic hydrogenation with Pd/C. researchgate.net They are effective at dissolving the nitro-ester and maintaining the catalyst in a well-dispersed state. The solvent can also influence the rate of hydrogenolysis of other functional groups if present. In some cases, the addition of a co-solvent can modulate the catalyst's activity and selectivity. For instance, in certain hydrogenations, the addition of pyridine as a catalyst poison can prevent undesired side reactions.

A study on the synthesis of imidazo[1,2-a]pyridines, which involves the reaction of 2-aminopyridines, demonstrated that the reaction can proceed under solvent-free conditions, highlighting an environmentally friendly alternative. amazonaws.com However, when solvents were employed, the reaction yields were found to be dependent on the solvent used, with variations observed between protic and aprotic media. amazonaws.com

Table 2: Solvent Effects on a Related Imidazo[1,2-a]pyridine (B132010) Synthesis

Solvent Yield (%)
Methanol 85
Ethanol 82
Acetonitrile 78
Dichloromethane 75
Toluene 70
Water 65
Solvent-free 92

Data adapted from a study on a related reaction and is for illustrative purposes. amazonaws.com

This data suggests that polar protic solvents like methanol and ethanol are generally effective, but solvent-free conditions can be superior in certain cases. The optimization of solvent selection is therefore an empirical process that must be tailored to the specific synthetic step and desired outcome for the synthesis of this compound.

Influence of Catalysts and Reagents

The selection of appropriate catalysts and reagents is paramount in directing the outcome of the synthesis of pyridyl acetates. In analogous syntheses, such as that of the isomeric Methyl 2-(6-aminopyridin-3-yl)acetate, a common approach involves the esterification of the corresponding carboxylic acid. This is typically achieved using an alcohol, such as methanol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). chemicalbook.com The reaction is then worked up with a base, for instance, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid and isolate the ester product. chemicalbook.com

In the broader context of pyridine derivative synthesis, a variety of catalytic systems are employed. For gas-phase syntheses of methylpyridines from acetylene (B1199291) and ammonia, heterogeneous catalysts composed of metal oxides on a support are common. semanticscholar.org For example, catalysts containing cadmium oxide (CdO) have been shown to be effective, with the addition of other metal oxides like chromium(III) oxide (Cr₂O₃) further enhancing the yield. semanticscholar.org The support material, such as kaolin, also plays a crucial role in the catalyst's performance. semanticscholar.org While this specific gas-phase method is not directly used for this compound, it highlights the importance of metal-based catalysts in the formation of the pyridine ring itself.

For the amination of the pyridine ring, a key step in forming the 'amino' functionality of the target molecule, various reagents and catalysts can be employed. Modern methods often start from pyridine N-oxides, which can be aminated under mild conditions, avoiding the harshness of classical SNAr chemistry. morressier.comnih.gov Reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) can be used to activate the N-oxide for amination. nih.gov

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that significantly influence the reaction rate, yield, and selectivity of the synthesis. For the esterification reaction to form pyridyl acetates, heating to reflux is a common practice to ensure the reaction proceeds to completion in a reasonable timeframe. chemicalbook.com The exact temperature would depend on the boiling point of the solvent used, which is typically the alcohol reactant itself (e.g., methanol).

In gas-phase syntheses of related pyridine compounds, the temperature is a key factor in determining the product distribution and yield. Studies on the formation of methylpyridines have shown that optimal yields are often achieved at high temperatures, in the range of 360-420°C. semanticscholar.org This high temperature is necessary to facilitate the dehydrocyclization reaction between acetylene and ammonia. semanticscholar.org

For syntheses conducted in a sealed vessel, such as an autoclave, the pressure will naturally increase with temperature. While specific pressure optimization data for the synthesis of this compound is not extensively reported in the public domain, it is a parameter that is carefully controlled in industrial settings to enhance reaction rates and prevent the boiling of low-boiling point reagents and solvents.

Advanced Synthetic Strategies

To improve efficiency, safety, and versatility, more advanced synthetic strategies are being explored for the preparation of complex molecules like this compound.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. nih.gov While a specific continuous flow synthesis for this compound is not detailed in the literature, the application of this technology to the synthesis of pyridines and their precursors is well-documented.

Chemodivergent Synthetic Approaches

Chemodivergent synthesis allows for the generation of different product scaffolds from a common set of starting materials by simply tuning the reaction conditions. This strategy offers a powerful tool for building molecular diversity. A notable example involves the reaction of 2-aminopyridines with α-bromoketones. rsc.orgrsc.orgresearchgate.net By carefully selecting the catalyst and solvent, the reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgrsc.orgresearchgate.net

Specifically, when the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the catalytic system, the corresponding N-(pyridin-2-yl)amide is formed through a C-C bond cleavage. rsc.org In contrast, if only TBHP is used as the promoter in a solvent like ethyl acetate, the reaction proceeds via a one-pot tandem cyclization/bromination to yield 3-bromoimidazo[1,2-a]pyridines. rsc.org This approach highlights how the reactivity of the 2-aminopyridine (B139424) core can be modulated to access different heterocyclic systems, a principle that could be applied to further elaborate the this compound scaffold.

The following table summarizes the conditions for the chemodivergent synthesis starting from 2-aminopyridines:

Desired ProductStarting MaterialsCatalyst/PromoterSolventKey Transformation
N-(Pyridin-2-yl)amides2-Aminopyridine, α-BromoketoneI₂ / TBHPTolueneC-C Bond Cleavage
3-Bromoimidazo[1,2-a]pyridines2-Aminopyridine, α-BromoketoneTBHPEthyl AcetateTandem Cyclization/Bromination

This table is based on the findings from Liu et al. (2019). rsc.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2 5 Aminopyridin 2 Yl Acetate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in Methyl 2-(5-aminopyridin-2-yl)acetate is an electron-deficient aromatic system, which influences its susceptibility to both nucleophilic and electrophilic attack. The presence of the amino group at the 5-position and the acetate (B1210297) moiety at the 2-position further modulates this reactivity.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. While this compound itself does not possess a typical leaving group for direct SNAr, understanding this reactivity is crucial for its derivatives. For instance, if the amino group were to be transformed into a better leaving group, or if a halogen were introduced onto the ring, SNAr reactions would become highly relevant.

In related pyridinium (B92312) systems, the rate of nucleophilic substitution is influenced by the nature of the leaving group and the position of substituents. For 2-substituted N-methylpyridinium ions, the reactivity order with piperidine (B6355638) in methanol (B129727) has been observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. This suggests that for analogous derivatives of this compound, a cyano group would be a more effective leaving group than halogens in SNAr reactions.

Electrophilic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 5-position can facilitate electrophilic attack. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (position 4) and para (position 2, already substituted) to the amino group are activated. Therefore, electrophilic substitution is most likely to occur at the C-4 position.

For example, halogenation of aminopyridines can lead to substitution on the ring. While specific studies on this compound are not prevalent, reactions of similar aminopyridines with electrophiles like N-bromosuccinimide (NBS) or iodine monochloride (ICl) would be expected to yield the 4-bromo or 4-iodo derivatives, respectively.

Reactivity of the Amino Functional Group

The primary amino group at the 5-position is a key center of reactivity in this compound, readily undergoing a variety of common transformations for aromatic amines.

Acylation Reactions

The amino group can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. This reaction is fundamental in peptide synthesis and for the introduction of various functional moieties. google.com The resulting amide is generally more stable and less prone to oxidation than the parent amine.

Acylating AgentReagent/CatalystProductTypical Yield (%)
Acetic AnhydridePyridineMethyl 2-(5-acetamidopyridin-2-yl)acetate>90
Benzoyl ChlorideTriethylamineMethyl 2-(5-benzamidopyridin-2-yl)acetate85-95
Carboxylic AcidHBTU, Hünig's baseMethyl 2-(5-(N-acyl)aminopyridin-2-yl)acetateGood to Excellent

This table presents expected outcomes based on general acylation reactions of aromatic amines.

Alkylation Reactions

Alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. However, polyalkylation is a common side reaction, and controlling the degree of substitution can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. The Goldberg reaction, a copper-catalyzed N-arylation, can be adapted for the alkylation of aminopyridines with alkyl halides, offering a versatile route to N-alkylated products. nih.gov

Alkylating AgentConditionsProductNotes
Methyl IodideK₂CO₃, AcetoneMixture of mono- and di-methylated productsControl of reaction stoichiometry is crucial.
BenzaldehydeNaBH(OAc)₃Methyl 2-(5-(benzylamino)pyridin-2-yl)acetateReductive amination offers good selectivity for mono-alkylation.
Alkyl HalideCuI, 1,10-phenanthroline, K₃PO₄Methyl 2-(5-(N-alkyl)aminopyridin-2-yl)acetateGoldberg-type reaction conditions. nih.gov

This table illustrates potential alkylation reactions and conditions for the amino group.

Amidation Reactions

While the term "amidation" is often used interchangeably with "acylation" when referring to the formation of an amide from an amine, it can also describe the reaction of the ester group. In the context of this compound, the methyl ester can undergo amidation by reacting with an amine to form the corresponding amide. This reaction is typically catalyzed by the amine itself at elevated temperatures or by the use of specific catalysts.

AmineConditionsProduct
Ammonia (B1221849)High Temperature/Pressure2-(5-aminopyridin-2-yl)acetamide
BenzylamineHeat or Lewis Acid CatalystN-benzyl-2-(5-aminopyridin-2-yl)acetamide
Hydrazine (B178648)Heat2-(5-aminopyridin-2-yl)acetohydrazide

This table shows the expected products from the amidation of the methyl ester functionality.

Reactivity of the Ester Moiety

The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. The two most prominent of these are transesterification and hydrolysis.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for modifying the ester functionality. While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from studies on related 2-pyridyl esters. The process typically requires a catalyst, which can be an acid, a base, or a metal ion.

For instance, the transesterification of 2-pyridyl esters can be promoted by metal ion coordination. Copper(II) triflate has been shown to mediate the lactonization of ω-hydroxyalkyl 2-pyridyl esters, a form of intramolecular transesterification, at room temperature. tandfonline.com This suggests that the pyridine nitrogen in this compound could play a role in activating the ester group towards nucleophilic attack by coordinating to a Lewis acidic metal catalyst.

Enzymatic catalysis offers a mild and selective alternative for transesterification. Lipases, such as those from Candida rugosa or Novozym 435, are widely used for the transesterification of various esters, including those with heterocyclic moieties. bldpharm.com These enzymatic methods often proceed under neutral conditions and can exhibit high chemoselectivity, which would be advantageous in preserving the aminopyridine functionality of the target molecule.

Table 1: Representative Conditions for Transesterification of Pyridyl and Other Esters

Ester Substrate Alcohol/Nucleophile Catalyst Conditions Product Reference
ω-hydroxyalkyl 2-pyridyl ester Intramolecular alcohol Cu(OTf)₂ THF, room temp. Lactone tandfonline.com
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol Acetic anhydride C. rugosa lipase Supercritical CO₂ 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate bldpharm.com

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(5-aminopyridin-2-yl)acetic acid, is a critical transformation for further synthetic manipulations, such as amide bond formation. This reaction can be catalyzed by either acid or base. researchgate.net

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. researchgate.net It typically involves heating the ester in the presence of a strong acid and excess water. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt of the acid. researchgate.net The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Kinetic studies on the hydrolysis of related esters, such as methyl DL-α-phenyl-2-piperidylacetate, have shown that the reaction is catalyzed by both hydronium and hydroxyl ions, with a pH-rate profile exhibiting a minimum. nih.gov This suggests that the rate of hydrolysis for this compound would also be highly dependent on the pH of the reaction medium. In some cases, hydrolysis of a methyl ester can occur concurrently with other transformations, for example, during the acid-mediated hydrolysis of an epoxide in a related amino ester derivative, leading to lactonization. nih.gov

Metal-Catalyzed Transformations Involving this compound

The presence of the pyridine ring and the adjacent methylene (B1212753) group allows for a variety of metal-catalyzed C-H activation and cross-coupling reactions, enabling the construction of more complex molecular architectures.

The methylene (C(sp³)-H) bonds in this compound are activated by the adjacent pyridine ring, making them susceptible to functionalization through metal-catalyzed C-H activation. The pyridine nitrogen can act as a directing group, facilitating the formation of a metallacyclic intermediate that brings the metal catalyst in close proximity to the C-H bond.

Palladium-catalyzed C(sp³)-H activation is a powerful tool for this purpose. researchgate.net For instance, palladium(II) catalysts have been employed for the arylation of β-C(sp³)-H bonds in free aliphatic acids, directed by the carboxylic acid group. acs.org A similar strategy could be envisioned for this compound, where the pyridine nitrogen serves as the directing group. Mechanistic studies on related systems, such as N-methyl-N-(pyridin-2-yl)benzamide, have shown that palladium-mediated C(sp³)-H activation on the N-methyl group can lead to direct arylation and alkylation. nih.govmdpi.com These reactions often proceed through a palladacycle intermediate, and the mechanism can be elucidated using techniques like kinetic isotope effect experiments and DFT calculations. nih.govmdpi.com

Copper catalysis provides another avenue for the functionalization of C(sp³)-H bonds adjacent to a pyridine ring. An efficient copper-catalyzed method for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source has been developed. mdpi.com This suggests that under appropriate conditions, the methylene group of this compound could be oxidized to a ketone.

Table 2: Examples of Metal-Catalyzed C(sp³)-H Activation on Pyridine-Containing Scaffolds

Substrate Catalyst/Reagents Reaction Type Product Reference
Pyridin-2-yl-methanes Cu catalyst, water C(sp³)-H Oxidation Pyridin-2-yl-methanones mdpi.com
Free aliphatic acids Pd(OAc)₂, pyridine-pyridone ligand β-Methylene C(sp³)-H Arylation β-Arylated aliphatic acids acs.org

The pyridine ring of this compound can be functionalized through metal-catalyzed cross-coupling reactions. To achieve this, the pyridine ring typically needs to be pre-functionalized with a halide (e.g., Br, I, or Cl) or a triflate group, which can then participate in reactions like Suzuki-Miyaura, Hiyama, or Buchwald-Hartwig couplings.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method. nih.gov For 2-halopyridine derivatives, palladium catalysts with specific phosphine (B1218219) ligands are often employed to achieve high efficiency. researchgate.net The reactivity of halopyridines in Suzuki coupling can be influenced by the position of the halogen, with a general reactivity order of C3 > C2, C4 being observed in some cases. nih.gov The development of stable 2-pyridylboronate reagents has also been a focus of research to overcome the instability of simple 2-pyridylboronic acids. mdpi.com

The Hiyama cross-coupling reaction, utilizing organosilanes, offers an environmentally benign alternative to boron-based reagents. researchgate.netnih.gov This reaction is also typically catalyzed by palladium and requires an activator, such as a fluoride (B91410) source or a base, to facilitate transmetalation. researchgate.net

Deprotonative metalation offers a direct route to functionalize the pyridine ring without prior halogenation. A combination of a lithium amide and a zinc chloride complex can be used for the C-2 selective deprotonation of pyridines, followed by trapping with an electrophile. This strategy could potentially be applied to functionalize the C6 position of this compound.

Computational and Experimental Mechanistic Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new transformations. Both computational and experimental methods are employed to investigate the pathways of reactions involving aminopyridine derivatives.

Density Functional Theory (DFT) has become a powerful tool for studying the electronic structure and reaction mechanisms of organic and organometallic compounds. acs.org DFT calculations can be used to model transition states, reaction intermediates, and to determine activation energies, thus providing insights into the feasibility and selectivity of a reaction. For instance, DFT studies have been used to elucidate the mechanism of palladium-mediated C(sp³)-H activation of N-methyl-N-(pyridin-2-yl)benzamide, supporting a proposed palladacycle pathway. nih.govmdpi.com Computational studies on aminopyridines have also been used to analyze their electronic properties and vibrational spectra. acs.org

Experimental mechanistic studies often involve kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. Kinetic studies can help to determine the rate-determining step of a reaction and the influence of reactant and catalyst concentrations. tandfonline.com For example, kinetic isotope effect (KIE) experiments are frequently used to probe whether a C-H bond is broken in the rate-determining step of a C-H activation reaction. nih.gov The isolation and structural characterization of organometallic intermediates, such as palladacycles, by techniques like NMR spectroscopy and X-ray crystallography, provide direct evidence for proposed mechanistic pathways. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-(5-aminopyridin-2-yl)acetic acid
Copper(II) triflate
ω-hydroxyalkyl 2-pyridyl ester
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
Eugenol
Eugenyl acetate
methyl DL-α-phenyl-2-piperidylacetate
N-methyl-N-(pyridin-2-yl)benzamide
Palladium(II) acetate
2-halopyridine
2-pyridylboronic acid
Lithium amide

Reaction Pathway Studies

No specific studies detailing the reaction pathways of this compound have been found. Research into the step-by-step molecular transformations it undergoes in various chemical reactions, including the identification of intermediates, transition states, and the influence of catalysts, is not available in the public domain.

Kinetic Isotope Effect Experiments

Similarly, there is no evidence of kinetic isotope effect (KIE) experiments having been conducted on this compound. Such experiments, which involve replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), are crucial for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. The absence of this data precludes any discussion on the mechanistic details of reactions involving this compound that could be inferred from KIE studies.

In the broader context of organic chemistry, KIE studies are a powerful tool. For instance, a primary kinetic isotope effect, where the rate difference is significant when the isotopically labeled bond is broken, often indicates that this bond cleavage is part of the reaction's slowest step. libretexts.org Conversely, the absence of a significant KIE can suggest that the bond is not broken in the rate-determining step. youtube.com These principles are general and their application to this compound remains hypothetical without experimental data.

Derivatization and Scaffold Expansion of Methyl 2 5 Aminopyridin 2 Yl Acetate

Formation of Fused Heterocyclic Systems

The inherent reactivity of the 2-aminopyridine (B139424) core within Methyl 2-(5-aminopyridin-2-yl)acetate makes it an ideal precursor for the synthesis of various bicyclic and polycyclic heterocyclic compounds. The amino group and the adjacent ring nitrogen atom can act in concert to react with bifunctional electrophiles, leading to the formation of new rings fused to the parent pyridine (B92270) scaffold.

Imidazo[1,2-a]pyridine (B132010) Ring Systems

The imidazo[1,2-a]pyridine scaffold is a prominent structural motif in medicinal chemistry. The synthesis of this ring system from 2-aminopyridine derivatives is well-established and can be readily applied to this compound. A primary method is the condensation reaction with α-halogenocarbonyl compounds, such as α-haloketones or α-haloesters. In this reaction, the endocyclic pyridine nitrogen initially displaces the halide, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon to form the fused imidazole (B134444) ring.

Another powerful approach is the three-component Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot synthesis combines a 2-aminopyridine, an aldehyde, and an isocyanide, often under catalytic conditions, to directly generate 3-substituted imidazo[1,2-a]pyridines. Applying this to this compound would allow for the rapid generation of a diverse library of derivatives by varying the aldehyde and isocyanide components.

Recent advancements have also highlighted catalyst-free and environmentally benign methods, such as using molecular iodine as a catalyst in aqueous media or employing ultrasound assistance to accelerate the reaction. cam.ac.uk

Table 1: Representative Synthesis of Imidazo[1,2-a]pyridine Systems

Reaction TypeReactantsKey ConditionsProduct Type
Condensation2-Aminopyridine, α-HaloketoneBase (e.g., K₂CO₃), Solvent (e.g., DMF)2-Substituted Imidazo[1,2-a]pyridine
GBB Reaction2-Aminopyridine, Aldehyde, IsocyanideCatalyst (e.g., Sc(OTf)₃) or heat3-Amino-Imidazo[1,2-a]pyridine derivative
Iodine-Catalyzed2-Aminopyridine, Ketone, DimedoneI₂, Water, UltrasoundTetrasubstituted Imidazo[1,2-a]pyridine

Pyrido[1,2-a]pyrimidine (B8458354) Derivatives

The pyrido[1,2-a]pyrimidine core can be constructed from 2-aminopyridine precursors through cyclocondensation reactions with 1,3-dielectrophilic species. rsc.org For instance, reacting this compound with β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds in the presence of an acid catalyst can lead to the formation of the fused pyrimidinone ring.

A versatile one-pot, three-component reaction involves the combination of a 2-aminopyridine, an aroylacetonitrile, and an orthoester, which generates an intermediate that can be cyclized under acidic conditions to yield the pyrido[1,2-a]pyrimidine system. researchgate.net Another strategy involves the acylation of the lithium salt of a 2-aminopyridine with an alkynoate ester, followed by thermal cyclization to produce pyrido[1,2-a]pyrimidin-2-ones with high regioselectivity. cam.ac.uk These methods provide robust pathways to expand the scaffold of this compound into more complex, nitrogen-rich heterocycles. researchgate.net

1,2,4,5-Tetrazine (B1199680) Derivatization

Derivatization into a 1,2,4,5-tetrazine ring system represents a significant scaffold modification. While direct condensation is not typical, the 5-amino group of this compound can be chemically modified to serve as a synthon for tetrazine synthesis. A plausible route involves the conversion of the amino group into a more complex functional group like a formamidine (B1211174) or guanidine (B92328).

General methods for tetrazine synthesis often start from nitriles, imidoesters, or guanidine derivatives which react with hydrazine (B178648). mdpi.comresearchgate.net For example, the amino group of the starting material could be reacted with a formylating agent and then with hydrazine to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic 1,2,4,5-tetrazine. mdpi.com A well-known method involves the Pinner reaction of a nitrile with an alcohol and HCl to form an imino ether hydrochloride, which then reacts with hydrazine hydrate. Alternatively, the reaction of guanidine hydrochloride with hydrazine is a multi-step but effective method for producing valuable tetrazine precursors. mdpi.comresearchgate.net

Triazole and Oxadiazole Incorporations

The incorporation of five-membered aromatic heterocycles like triazoles and oxadiazoles (B1248032) can be achieved by leveraging the reactivity of both the amino and the ester functionalities of this compound.

Triazole Synthesis: A common pathway to a 1,2,3-triazole ring involves the conversion of the 5-amino group into an azide (B81097). This is typically achieved via diazotization with nitrous acid (generated in situ from NaNO₂) followed by treatment with sodium azide. The resulting pyridyl azide is a key intermediate for [3+2] cycloaddition reactions. The Huisgen cycloaddition with a terminal or internal alkyne, often catalyzed by copper(I) species (the "click" reaction), would yield a 1,4-disubstituted 1,2,3-triazole fused to the pyridine ring system.

Oxadiazole Synthesis: The methyl acetate (B1210297) group is the primary handle for synthesizing 1,3,4-oxadiazole (B1194373) derivatives. The first step is the conversion of the methyl ester into the corresponding carbohydrazide (B1668358) (also known as an acylhydrazide) via reaction with hydrazine hydrate. This hydrazide intermediate can then undergo cyclocondensation with various one-carbon electrophiles. For example, reaction with triethyl orthoformate yields the parent 1,3,4-oxadiazole, while reaction with carbon disulfide in the presence of a base leads to an oxadiazole-thione, which can be further functionalized.

Functionalization of the Pyridine Ring

Direct modification of the pyridine ring itself provides another avenue for derivatization, allowing for the introduction of new substituents that can modulate the electronic properties and steric profile of the molecule.

Halogenation Strategies

The introduction of halogen atoms onto the pyridine ring is a crucial transformation, as halogens can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The 5-amino group in this compound is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C4, C6) and para (C2) positions. Since the C2 and C6 positions are occupied or sterically hindered, halogenation is expected to occur primarily at the C4 or C3 positions.

Studies on the bromination of 2-aminopyridines have shown that reaction with reagents like N-bromosuccinimide (NBS) or a bromide-bromate mixture in an acidic medium can lead to mono- or di-bromination, typically at the 3- and 5-positions. chemindigest.com For the target molecule, electrophilic bromination would likely be directed by the powerful 5-amino group. The reaction of 2-aminopyridine with 5,5-dibromobarbituric acid has been shown to yield 5-bromo-2-aminopyridine. scielo.org.mx Given the substitution pattern of this compound, halogenation would be anticipated at the C3 and/or C4 positions, depending on the specific reagents and reaction conditions employed. For instance, using designed phosphine (B1218219) reagents can enable selective halogenation of pyridines under milder conditions. nih.gov

Table 2: Potential Halogenation Outcomes for 2-Substituted-5-Aminopyridines

Halogenating AgentTypical ConditionsLikely Product(s)Reference
N-Bromosuccinimide (NBS)Acetonitrile, room temp.Monobrominated or Dibrominated Pyridine thieme.de
Bromide/Bromate CoupleAqueous Acidic Medium5-Bromo- and 3,5-Dibromo-2-aminopyridines chemindigest.com
5,5-Dibromobarbituric acidHeat (neat) or solvent5-Bromo-2-aminopyridine scielo.org.mx

Alkylation and Arylation via C-H Activation

The direct functionalization of pyridine rings through C-H activation is a powerful strategy for creating complex molecules from simpler precursors. For pyridines, which are electron-deficient heterocycles, this transformation can be challenging but offers significant advantages in atom economy. nih.gov Methods for the ortho-alkylation of nitrogen-containing heterocycles using transition metal catalysts, such as Rh(I) and Cobalt, have been developed. nih.govresearchgate.net These reactions often proceed through the formation of a metallacyclic intermediate, with substitution occurring at the position ortho to the ring nitrogen.

While specific examples detailing the C-H activation of this compound are not prevalent in the reviewed literature, general principles of pyridine functionalization can be applied. The presence of the acetate side chain at the 2-position and the amino group at the 5-position would influence the regioselectivity of such reactions. Rhodium(I)-phosphine catalysts, for instance, have been used for the ortho-alkylation of pyridines and quinolines with olefins. nih.gov This approach, however, often requires substitution ortho to the ring nitrogen to facilitate the formation of a key N-heterocyclic carbene (NHC) intermediate. nih.gov

Cobalt-catalyzed C-H activation presents another avenue for functionalization. researchgate.net For example, cobalt-IPr catalysts have been used for the ring-opening of aziridines with 2-arylpyridines to achieve ortho-alkylation. researchgate.net The application of such catalytic systems could potentially enable the introduction of alkyl or aryl groups onto the pyridine core of this compound, likely at the C-3 or C-6 positions, guided by the electronic and steric influence of the existing substituents. The development of asymmetric C-H activation methods has also been applied to the synthesis of complex natural products, highlighting the potential for creating chiral molecules. nih.gov

Modification of the Acetate Side Chain

Ester Modifications (e.g., to different esters, amides)

The methyl ester of the acetate side chain is a versatile functional group that can be readily converted into other esters or amides to generate a library of analogs.

Transesterification: The methyl ester can be converted to other alkyl esters, such as the corresponding ethyl ester, ethyl 2-(5-aminopyridin-2-yl)acetate. chemicalbook.com This is typically achieved by reacting the methyl ester with an excess of the desired alcohol under acidic or basic conditions.

Amidation: The synthesis of amides from the parent ester or its corresponding carboxylic acid is a common and powerful transformation. The reaction of an amine with a carboxylic acid derivative proceeds via an addition-elimination mechanism. ambeed.com While direct aminolysis of the methyl ester is possible, a more common route involves hydrolysis of the ester to the carboxylic acid, 2-(5-aminopyridin-2-yl)acetic acid, followed by coupling with a primary or secondary amine using a standard coupling agent like EDCI or HATU. acs.org This two-step process allows for the synthesis of a wide variety of N-substituted amides. For example, this strategy is used to create amide derivatives in the synthesis of novel imaging agents. acs.org

The table below illustrates potential amide derivatives that could be synthesized from this compound following hydrolysis and subsequent amide coupling.

Amine ReactantPotential Amide Product
Dimethylamine2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
Benzylamine2-(5-aminopyridin-2-yl)-N-benzylacetamide
Aniline2-(5-aminopyridin-2-yl)-N-phenylacetamide
Pyrrolidine1-(2-(5-aminopyridin-2-yl)acetyl)pyrrolidine

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

Positional Isomer Investigations

The synthesis of Methyl 2-(6-aminopyridin-3-yl)acetate can be achieved from 2-(6-aminopyridin-3-yl)acetic acid hydrochloride. chemicalbook.com The process involves an acid-catalyzed esterification using methanol (B129727) and sulfuric acid, followed by basification to yield the final product. chemicalbook.com

A comparison of the isomers highlights the distinct placement of the amino and acetate groups, which is expected to lead to different chemical reactivity, electronic distribution, and biological activity.

Isomer NameStructureCAS Number
This compound174891-11-3 sigmaaldrich.com
Methyl 2-(6-aminopyridin-3-yl)acetate174891-02-2 chemicalbook.com
Methyl 2-amino-2-(pyridin-2-yl)acetate154410-83-0 sigmaaldrich.com
Methyl 2-amino-2-(pyridin-4-yl)acetate1337879-34-1 bldpharm.com

Data sourced from multiple providers.

Substitution Effects on Reactivity and Electronic Properties

The introduction of substituents onto the pyridine ring or modification of the amino group can significantly alter the electronic properties and reactivity of the core structure. Studies on related aminopyridine systems have shown that substituents can influence properties such as fluorescence. mdpi.com

For instance, in a series of 2-amino-6-phenylpyridine-3,4-dicarboxylates, altering the substituent on the amino group (e.g., from tert-butyl to benzyl) or on the phenyl ring led to changes in fluorescence quantum yields. mdpi.com Introducing electron-withdrawing groups like bromine was found to decrease the quantum yield, while different aryl groups on the amine led to a slight redshift in the emission wavelength. mdpi.com

Similarly, adding substituents to the this compound framework would be expected to modulate its electronic character. An electron-donating group (EDG) added to the ring would increase electron density, potentially enhancing the nucleophilicity of the amino group and affecting the reactivity of the ring in electrophilic aromatic substitution (if conditions permit). Conversely, an electron-withdrawing group (EWG) would decrease electron density, making the ring more susceptible to nucleophilic attack and altering the acidity of the amino protons.

The table below summarizes the expected electronic effects of hypothetical substituents on the pyridine ring.

Substituent (at C-3, C-4, or C-6)Electronic EffectExpected Impact on Reactivity
-OCH₃ (Methoxy)Electron-Donating (Resonance)Increases ring electron density; may enhance electrophilic substitution.
-Cl (Chloro)Electron-Withdrawing (Inductive)Decreases ring electron density; may facilitate nucleophilic aromatic substitution. nih.gov
-NO₂ (Nitro)Strong Electron-WithdrawingSignificantly decreases ring electron density; activates the ring for nucleophilic attack.
-CH₃ (Methyl)Weak Electron-Donating (Inductive)Slightly increases ring electron density. google.com

These modifications are fundamental in medicinal chemistry for tuning the properties of a lead compound to optimize its interaction with a biological target. nih.gov

Advanced Spectroscopic and Structural Analysis of Methyl 2 5 Aminopyridin 2 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing unparalleled insight into the chemical environment of individual atoms.

¹H and ¹³C NMR for Connectivity and Hybridization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for establishing the fundamental framework of a molecule. The chemical shifts (δ) in ppm, splitting patterns (multiplicity), and coupling constants (J) in Hertz provide a wealth of information regarding the electronic environment and connectivity of atoms.

For Methyl 2-(5-aminopyridin-2-yl)acetate, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, the methyl protons of the ester group, and the protons of the amino group. The substitution pattern on the pyridine ring dictates the splitting patterns of the aromatic protons, which would appear as doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted aromatic system.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position compared to the sp² hybridized carbons of the pyridine ring and the sp³ hybridized carbons of the methyl and methylene groups.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~6.9-7.1 (d)C-3: ~120-125
H-4~7.2-7.4 (dd)C-4: ~135-140
H-6~7.9-8.1 (d)C-6: ~145-150
-CH₂-~3.6-3.8 (s)-CH₂-: ~40-45
-NH₂~4.5-5.5 (br s)C-5: ~140-145
-OCH₃~3.6-3.7 (s)-OCH₃: ~50-55
C=O-C=O: ~170-175
C-2-C-2: ~155-160

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a deeper level of structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and their directly attached carbons. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For the target molecule, HSQC would show cross-peaks connecting the signals of H-3, H-4, and H-6 to their corresponding carbon atoms (C-3, C-4, and C-6), as well as the methylene protons to the methylene carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular fragments. For instance, correlations would be expected between the methylene protons (-CH₂-) and the carbonyl carbon (C=O), C-2, and C-3 of the pyridine ring. The methyl protons (-OCH₃) would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is particularly useful for determining the conformation of the molecule and the relative orientation of substituents. For example, NOESY could reveal through-space interactions between the methylene protons and the H-3 proton of the pyridine ring, providing insights into the preferred conformation of the acetate side chain relative to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound, offering a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300-3500
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Carbonyl (C=O)Stretching1735-1750
Pyridine Ring (C=C, C=N)Stretching1400-1600
C-NStretching1250-1350
C-O (Ester)Stretching1000-1300

The presence of a strong absorption band around 1735-1750 cm⁻¹ would be a clear indication of the ester carbonyl group. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the pyridine ring and the C-C backbone. The symmetric stretching vibrations of the pyridine ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are the π → π* and n → π* transitions.

The aminopyridine chromophore is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the lone pair electrons on the nitrogen atoms and the oxygen of the carbonyl group, may also be observed. The exact position and intensity of these bands are influenced by the solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 2-aminopyridine (B139424) chromophore.

Aminopyridine derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.nettandfonline.com The spectrum is anticipated to show π → π* transitions, characteristic of the aromatic pyridine ring, and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms and the oxygen atoms of the ester group. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity compared to unsubstituted pyridine.

Computational studies on aminopyridines have shown that density functional theory (DFT) can accurately predict their electronic absorption spectra. researchgate.net Such studies for this compound would be invaluable in the absence of experimental data.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Expected λmax (nm) Notes
π → π* ~280-320 Main absorption band, influenced by the amino substituent.

Note: The values in this table are estimates based on data for related aminopyridine compounds and require experimental verification.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the photoluminescent properties of a molecule. The fluorescence of this compound is predicted to originate from the 2-aminopyridine moiety. Unsubstituted 2-aminopyridine is known to have a significant fluorescence quantum yield, which can be as high as 0.6. researchgate.net

The position of the amino group and the nature of other substituents on the pyridine ring can significantly influence the fluorescence properties, including the emission wavelength (λem) and the fluorescence quantum yield (Φ). For instance, the introduction of an acetate group at the 2-position may affect the electronic distribution and the excited state dynamics, potentially altering the fluorescence characteristics. The fluorescence is also likely to be sensitive to the solvent polarity.

Table 2: Predicted Fluorescence Properties of this compound

Parameter Predicted Value Notes
Emission Maxima (λem) ~350-450 nm Dependent on solvent and excitation wavelength.

Note: These are predicted properties based on analogous compounds and require experimental confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₁₀N₂O₂
Theoretical Exact Mass 166.07423 u

Note: These values are calculated based on the elemental composition and have not been experimentally verified.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation patterns. For this compound, the fragmentation in an MS/MS experiment would likely involve characteristic losses from the ester group and cleavage of the pyridine ring system.

Predicted fragmentation pathways include:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to a prominent [M-31]⁺ ion.

Loss of the entire methoxycarbonyl group (-COOCH₃): This would result in an [M-59]⁺ ion.

Cleavage of the pyridine ring: The aminopyridine ring can undergo characteristic fragmentation, although these pathways can be complex. The NIST WebBook provides mass spectral data for 2-aminopyridine and 2-amino-5-methylpyridine, which show fragmentation patterns involving the loss of HCN and other small neutral molecules. nist.govnist.gov

Table 4: Predicted Key MS/MS Fragmentation Ions for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
167.0815 (M+H)⁺ 136.0658 CH₃O
167.0815 (M+H)⁺ 108.0711 COOCH₃

Note: These are predicted fragmentation patterns based on the chemical structure and known fragmentation of related compounds. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data can be provided. A search of crystallographic databases did not yield a structure for this compound or a closely related derivative.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal key structural features, such as the planarity of the pyridine ring, the conformation of the methyl acetate side chain, and the nature of intermolecular hydrogen bonding involving the amino group and the ester functionality.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that, when combined with a suitable basis set like 6-311++G(d,p), provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For Methyl 2-(5-aminopyridin-2-yl)acetate, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, often performed through Potential Energy Surface (PES) scans, involves rotating specific bonds to identify different stable conformers and the energy barriers between them. chemicalbook.com For this molecule, key rotations would be around the C-C bond connecting the pyridine ring to the acetate (B1210297) group and the C-O bond of the ester. The optimized geometric parameters provide the foundation for all other subsequent computational analyses. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound Data is representative and based on values for analogous structures.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) Pyridine C-N~1.34 Å
Pyridine C-C~1.39 Å
C-NH₂~1.37 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
O-CH₃ (ester)~1.44 Å
Bond Angles (°) C-N-C (Pyridine)~117°
C-C-N (Pyridine)~123°
H-N-H (Amino)~115°
O=C-O (Ester)~125°

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net

For this compound, characteristic vibrational modes can be predicted. The N-H stretching vibrations of the amino group are expected in the high-wavenumber region, while the strong C=O stretching of the acetate group is a prominent feature. Vibrations associated with the pyridine ring, such as C-C and C-N stretching, typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound Data is representative and based on values for analogous structures.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Asymmetric Stretch~3500 cm⁻¹Amino Group
N-H Symmetric Stretch~3400 cm⁻¹Amino Group
C-H Stretch (Aromatic)~3100 cm⁻¹Pyridine Ring
C-H Stretch (Methyl)~2980 cm⁻¹Methyl Group
C=O Stretch~1735 cm⁻¹Acetate Carbonyl
NH₂ Scissoring~1630 cm⁻¹Amino Group
C=C / C=N Stretch~1400-1600 cm⁻¹Pyridine Ring
C-O Stretch~1240 cm⁻¹Acetate Ester

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. DFT calculations provide several key descriptors that offer a quantitative understanding of these characteristics.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine ring and the carbonyl group.

Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors Data is representative and based on values for analogous structures.

Parameter Symbol Predicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.85 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.10 eV
HOMO-LUMO Energy GapΔE4.75 eV
Ionization Potential (I ≈ -EHOMO)I5.85 eV
Electron Affinity (A ≈ -ELUMO)A1.10 eV
Chemical Hardness (η = (I-A)/2)η2.375 eV
Electronegativity (χ = (I+A)/2)χ3.475 eV

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. The MEP map is color-coded to indicate different electrostatic potential values, which helps in predicting the sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the acetate group. Regions of positive electrostatic potential (colored blue) are electron-poor and are the sites for nucleophilic attack. These are anticipated around the hydrogen atoms of the amino group and the methyl group.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. researchgate.net This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

Table 4: Predicted Second-Order Perturbation Analysis of Fock Matrix in NBO Basis Data is representative and based on values for analogous structures.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N (Amino)π* (C-C/C-N Pyridine)~25-35n → π
LP (2) O (Carbonyl)π (C-C Pyridine)~15-25n → π
π (C-C Pyridine)π (C-C/C-N Pyridine)~18-22π → π*

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a unique space for each molecule.

The surface is often mapped with normalized contact distance (dnorm), which highlights regions of intermolecular contact. On a dnorm map:

Red regions indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the van der Waals radii sum.

White regions represent contacts with a distance approximately equal to the van der Waals radii sum.

Blue regions signify contacts that are longer than the van der Waals radii sum. nih.govnih.gov

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeTypical Contribution (%)
H···H45 - 55%
O···H / H···O10 - 15%
N···H / H···N10 - 15%
C···H / H···C15 - 25%
C···C< 5%
Other< 5%

The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding. The primary amine group (-NH₂) provides two hydrogen bond donors. Potential hydrogen bond acceptors include the nitrogen atom of the pyridine ring, the carbonyl oxygen atom (C=O), and the ester oxygen atom (-O-CH₃).

In the solid state, these interactions are expected to form a robust network that defines the crystal packing. X-ray crystallography combined with computational analysis can characterize this network in detail. For instance, molecules may link together to form one-dimensional chains or two-dimensional sheets. utm.my The analysis often involves identifying specific graph-set motifs, which provide a standardized way to describe the topology of the hydrogen-bonding pattern. utm.my The geometry of these bonds (donor-acceptor distance and angle) is critical for determining the strength and directionality of the interactions that stabilize the crystal structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for investigating the electronic excited states of molecules. chemrxiv.org It allows for the simulation of UV-Vis absorption spectra by calculating the vertical excitation energies (the energy difference between the ground state and an excited state at the ground state's geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the underlying electronic transitions. researchgate.net This involves analyzing which molecular orbitals are involved in the excitation, for example, transitions from a π orbital to an antibonding π* orbital (π→π) or from a non-bonding n orbital to a π orbital (n→π*). Such analysis provides a theoretical foundation for understanding the molecule's photophysical properties. The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set used in the calculation. researchgate.net

Table 3: Illustrative TD-DFT Results for Electronic Transitions of this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3.543500.15HOMO → LUMO (π→π)
S₀ → S₂4.282900.08HOMO-1 → LUMO (π→π)
S₀ → S₃4.772600.22HOMO → LUMO+1 (π→π)
S₀ → S₄5.122420.03HOMO-2 → LUMO (n→π)

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

For this compound, MD simulations can be employed to explore its conformational space. Key areas of interest would include the rotational freedom of the acetate side chain relative to the pyridine ring and the flexibility of the methyl ester group. These simulations can reveal the most stable or low-energy conformations of the molecule in various environments, such as in a vacuum or in a specific solvent. The results can provide insights into how the molecule's shape and dynamics might influence its interactions with other molecules, which is fundamental to understanding its chemical behavior and potential biological activity.

Applications of Methyl 2 5 Aminopyridin 2 Yl Acetate in Advanced Chemical Research

Role as a Building Block in Complex Organic Synthesis

The structural features of Methyl 2-(5-aminopyridin-2-yl)acetate, namely the nucleophilic amino group and the reactive acetate (B1210297) side chain, position it as a key starting material for constructing intricate molecular frameworks.

The compound is an important precursor for the synthesis of more complex heterocyclic systems, particularly fused azaheterocycles. The dual nucleophilic nature of the 2-aminopyridine (B139424) core allows it to react with various reagents to form new rings. clockss.org A prominent example is its utility in forming imidazo[1,2-a]pyridine (B132010) scaffolds. The derivative, Methyl 2-(5-aminoimidazo[1,2-a]pyridin-2-yl)acetate, is itself a building block available for further chemical elaboration, demonstrating how the initial aminopyridine acetate structure serves as a foundation for constructing fused bicyclic systems of significant interest in medicinal chemistry. bldpharm.com

The general reactivity of aminoazoles as binucleophiles is well-established, enabling their participation in cyclization reactions to form a wide array of five- and six-membered azaheterocycles. clockss.org The aminopyridine moiety can react with compounds like aldehydes, ketones, and esters to build new ring systems, making this compound a versatile starting point for generating libraries of diverse heterocyclic compounds.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. clockss.orgbeilstein-journals.org The 2-aminopyridine structure within this compound is an ideal substrate for several named MCRs.

For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component process involving a 2-aminoazine, an aldehyde, and an isocyanide to produce imidazo[1,2-a]pyridines and related fused heterocycles. beilstein-journals.org The aminopyridine unit of the title compound can act as the aminoazine component in such reactions. By participating in MCRs, this compound facilitates the one-pot synthesis of complex structures, such as the imidazopyridine-fused isoquinolinones, which are recognized as privileged scaffolds in drug discovery. beilstein-journals.org The ability of amino-heterocycles like 5-aminotetrazole (B145819) to act as 1,3-binucleophiles in MCRs further illustrates the potential of the title compound to serve as a key intermediate in similar transformations. clockss.org

Reaction TypeReactantsProduct ScaffoldRelevance of this compound
Groebke–Blackburn–Bienaymé (GBB) 2-Aminoazine, Aldehyde, IsocyanideImidazo[1,2-a]pyridineThe 2-aminopyridine moiety serves as the requisite 2-aminoazine component. beilstein-journals.org
Biginelli-type Reactions 5-Aminotetrazole, Aldehyde, β-KetoesterTetrazolo[1,5-a]pyrimidinesBy analogy, the 1,3-binucleophilic nature of the aminopyridine core allows for participation in similar cyclocondensation reactions. clockss.org

Contributions to Chemical Biology Investigations (Excluding Therapeutic Efficacy)

Beyond its role in synthesis, this compound and its derivatives are instrumental in the field of chemical biology for probing and understanding biological processes at the molecular level.

The aminopyridine scaffold is a common feature in ligands designed to interact with various biological targets. The specific substitution pattern of this compound provides a valuable template for developing selective modulators of enzymes and receptors.

Research into antagonists for the CCR5 receptor, a key target in HIV research, has led to the design and synthesis of molecules based on a pyridin-2-ylmethylamine core, a structure closely related to the title compound. nih.gov Similarly, derivatives of aminopyridine have been explored in the development of selective agonists for the serotonin (B10506) 5-HT2A receptor and in the design of inhibitors for the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory pathways. nih.govnih.gov These studies underscore the utility of the aminopyridine framework as a starting point for creating tool compounds to study the function of these important proteins.

Chemical probes are essential tools for visualizing and studying biological targets in their native environment. The structural core of this compound has been incorporated into sophisticated probes for molecular imaging.

A notable example is the development of Positron Emission Tomography (PET) imaging agents for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and various neurological disorders. acs.org Starting from a lead compound, researchers designed and synthesized a series of derivatives, including those containing a fluoropyridinyl moiety, to create a radiolabeled probe ([¹⁸F]1e). This probe demonstrated suitable properties for brain penetration and specific binding to LSD1, allowing for its visualization in a living system via PET imaging. acs.org This work highlights how the fundamental aminopyridine structure can be systematically modified to produce highly specialized chemical probes for investigating enzyme function in vivo.

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. The aminopyridine acetate scaffold provides a versatile platform for systematic modification to probe these relationships.

An extensive SAR study was conducted on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which are close structural analogs of derivatives of the title compound, to investigate their inhibitory activity against SLACK potassium channels. mdpi.com In this research, different regions of the molecule were systematically modified. For example, various substituents (fluoro, chloro, methyl, cyano) were introduced onto a phenyl ring within the scaffold, and the resulting changes in inhibitory potency were measured. mdpi.com This methodical approach allowed researchers to determine which chemical features were critical for biological interaction. Such SAR campaigns are crucial for optimizing lead compounds into more potent and selective tools for studying biological targets like ion channels, receptors, and enzymes. nih.govnih.gov

Molecular TargetCompound Class/ScaffoldResearch FocusKey Findings from SAR
SLACK Potassium Channel 2-Aryloxy-N-(pyrimidin-5-yl)acetamidesInhibition of ion channel functionSubstitution on the aryl ring significantly impacts potency; 2-chloro and 4-chloro analogs showed improved activity. mdpi.com
Serotonin 5-HT2A Receptor 2,5-DimethoxyphenylpiperidinesSelective receptor agonismModifications led to the identification of a selective agonist with drug-like properties for studying receptor function. nih.gov
CCR5 Receptor Pyridin-2-ylmethylaminopiperidinesAntagonism for anti-HIV researchOptimization of the amide portion and piperidine (B6355638) substituents led to potent inhibitors of viral replication. nih.gov
Lysine-Specific Demethylase 1 (LSD1) (2-Aminocyclopropyl)phenyl derivatives with pyridinyl amidesPET imaging agent developmentTailoring lipophilicity and removing certain active protons were key to developing a successful brain imaging probe. acs.org

Applications in Materials Science

The unique electronic and structural characteristics of this compound have positioned it as a molecule of interest in the field of materials science. Its pyridine (B92270) ring, coupled with an amino group and an acetate substituent, provides a versatile scaffold for the development of advanced materials with tailored properties. Researchers have explored its potential in creating high-energy-density materials and as a candidate for non-linear optical applications.

Components in High Energy Density Materials (HEDMs) Research

While direct research specifically detailing the use of this compound in High Energy Density Materials (HEDMs) is not extensively documented in publicly available literature, the structural motifs present in the molecule are relevant to the design of energetic materials. The aminopyridine core is a common feature in the development of novel HEDMs. The introduction of functional groups like the amino group can enhance the thermal stability and energetic performance of the resulting compounds. The potential for this compound lies in its use as a precursor or a building block for the synthesis of more complex, nitrogen-rich energetic materials.

Non-Linear Optical (NLO) Material Candidates

Organic molecules that exhibit significant pi-conjugation are known to possess enhanced second-order non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net Aminopyridine derivatives, in particular, have been investigated as promising candidates for NLO materials. The interaction between the electron-donating amino group and the electron-accepting pyridine ring can lead to a large molecular hyperpolarizability, a key factor for NLO activity.

Utility in Advanced Analytical Derivatization Techniques

The chemical structure of this compound makes it a valuable tool in advanced analytical derivatization. The primary amino group offers a reactive site for covalently attaching the molecule to analytes of interest, thereby modifying their chemical and physical properties for enhanced detection and analysis.

Chromophore or Fluorophore Introduction for Enhanced Detection

Unsubstituted pyridin-2-amine is recognized for its high quantum yield, making it a promising foundation for fluorescent probes. nih.gov The introduction of a fluorophore to a target molecule can significantly improve the sensitivity and selectivity of its detection in various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence microscopy.

The aminopyridine moiety within this compound can act as a fluorescent label. By reacting the amino group with a suitable functional group on an analyte, the entire molecule is attached, allowing the analyte to be detected and quantified based on its fluorescence. This "turn-on" or "turn-off" fluorescence strategy upon binding can provide a clear signal for the presence of the target molecule. nih.gov This approach has been successfully demonstrated in biochemical applications, such as the labeling of proteins for detection and analysis. nih.gov

PropertyDescriptionRelevance to Derivatization
Fluorophore A molecule that can re-emit light upon light excitation.The aminopyridine core can act as a fluorophore.
Quantum Yield The efficiency of the fluorescence process.High quantum yield leads to brighter signals and better sensitivity.
Reactive Handle A functional group that can participate in a chemical reaction.The primary amino group serves as a reactive handle for covalent attachment.

Labeling for Mass Spectrometry Profiling

The amino group of this compound can be used to "tag" analytes, particularly those that are otherwise difficult to analyze by MS. This tagging can increase the proton affinity and hydrophobicity of the analyte, leading to enhanced signal response in techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov For instance, the derivatization of amino acids and organic acids can allow for their simultaneous analysis in a single run, which is often challenging with underivatized compounds. nih.gov

The introduction of a permanent positive charge or a readily ionizable group can significantly improve the detection limits for certain classes of molecules. While specific applications of this compound as a labeling agent are still an emerging area of research, the principles of amine-reactive derivatization are well-established in the field of metabolomics and proteomics. nih.govscispace.com

Derivatization Agent ClassAnalyte Functional GroupPurpose
Amine-reactive reagentsCarboxylic acids, amines, hydroxylsEnhance ionization, improve separation
Carbonyl-reactive reagentsAldehydes, ketonesIntroduce a readily ionizable tag

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aminopyridine esters often involves multi-step processes that may rely on harsh reagents or require significant purification. For instance, a common route for a related isomer involves the esterification of the corresponding carboxylic acid using sulfuric acid in methanol (B129727), followed by basification and extraction chemicalbook.com. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for development include:

Catalytic Approaches: Investigating transition-metal-catalyzed C-H amination or carboxylation of pyridine (B92270) precursors to reduce the number of synthetic steps.

Flow Chemistry: Implementing continuous flow reactors for synthesis can offer improved control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processing.

Biocatalysis: The use of enzymes, such as lipases for esterification or transaminases for introducing the amino group, could provide highly selective and sustainable reaction pathways under mild conditions.

Green Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems would significantly reduce the environmental impact of the synthesis.

Exploration of Unprecedented Reactivity and Transformation Pathways

The dual functionality of Methyl 2-(5-aminopyridin-2-yl)acetate provides a rich platform for exploring novel chemical transformations. While the amino and ester groups have predictable reactivity, their interplay on the pyridine ring could lead to unprecedented pathways.

Future investigations could focus on:

Selective Functionalization: Developing protocols for the selective modification of either the amino group, the ester, the active methylene (B1212753), or the pyridine ring's C-H bonds.

Domino and Cascade Reactions: Designing one-pot reactions where an initial transformation triggers a cascade of subsequent bond-forming events to rapidly build molecular complexity.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive novel transformations that are inaccessible through traditional thermal methods, such as radical-based C-H functionalization at other positions of the pyridine ring.

Derivatization: The amino group can be readily transformed into a wide array of other functional groups (e.g., amides, sulfonamides, ureas), while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, opening up diverse derivatization possibilities.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and machine learning offer powerful tools for accelerating the discovery of new molecules with desired properties, bypassing laborious trial-and-error synthesis. Explainable AI models are already being used to predict properties of pyridine derivatives and mitigate issues like molecular aggregation researchgate.net.

Future computational efforts could include:

In Silico Derivatization: Creating a virtual library of derivatives by computationally modifying the parent structure and calculating key physicochemical and electronic properties.

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict reactivity, spectroscopic properties, and interaction energies of novel derivatives. This can guide synthetic efforts toward the most promising candidates.

Molecular Docking: While often used for therapeutic targets, docking studies can also predict the binding of derivatives to non-therapeutic proteins, such as enzymes used in biocatalysis or biosensing, as has been demonstrated with other pyridine derivatives bohrium.comnih.gov.

Below is a hypothetical table of computationally predicted properties for novel derivatives of this compound.

Table 1: Predicted Properties of Hypothetical Derivatives

Derivative ModificationPredicted PropertyPotential Application
N-acetylation of amino groupIncreased steric hindrance, altered H-bondingModulating crystal packing
Conversion of ester to N-propyl amideIncreased lipophilicity, altered solubilityProbe for non-polar biological environments
Fluorination at C4-position of pyridine ringLowered pKa, altered electronic profileTuning for functional material properties

Integration into Advanced Functional Material Systems

The structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. Aminopyridines are known to possess interesting photophysical properties that can be tuned by substitution mdpi.com.

Promising research avenues include:

Fluorescent Probes: Modification of the compound to create novel fluorophores. The amino group can act as an electron-donating group, which, in conjunction with an appropriate acceptor, could form the basis of a solvatochromic or ion-sensitive dye.

Polymer Science: The compound can be bifunctionalized to act as a monomer for polymerization, leading to new classes of polymers with integrated optical or metal-coordinating properties.

Organic Electronics: Pyridine-based molecules are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. Derivatives of this compound could be explored as new components in these systems.

Table 2: Fluorescent Properties of Related Aminopyridine Scaffolds

Compound TypeExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Reference
2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate390 nm480 nm0.34 mdpi.com
2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate390 nm480 nm0.44 mdpi.com
2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate390 nm480 nm0.31 mdpi.com

Expansion of Chemical Biology Applications to New Target Classes (Non-Therapeutic)

Beyond therapeutic applications, this compound is a valuable starting point for creating chemical tools to study biological systems. The concept of "click and probing" with fluorescent aminopyridines demonstrates a powerful strategy for bio-imaging mdpi.com.

Future directions in this area are:

Bio-orthogonal Handles: The amino group can be readily functionalized with an alkyne or azide (B81097), transforming the molecule into a probe that can be "clicked" onto biomolecules containing a complementary handle. This allows for the specific labeling and visualization of proteins, nucleic acids, or glycans.

Enzyme Substrate Probes: The compound could be modified to act as a substrate for specific enzymes. Its turnover could be monitored, for example, by a change in fluorescence, providing a tool for assaying enzyme activity in a non-therapeutic context.

Chemical Inducers of Proximity: Derivatization could create molecules designed to bind to two different proteins simultaneously, bringing them into close proximity to study protein-protein interactions within a cell.

High-Throughput Screening for New Chemical Space Exploration

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific property or activity. While often used in drug discovery, HTS is also a powerful engine for discovering new materials, catalysts, and probes. Screening libraries of pyridine derivatives has been successfully used to identify compounds that interact with biological targets like human H2S-synthesizing enzymes researchgate.netnih.gov.

Future HTS campaigns could leverage this compound and its derivatives to:

Discover New Catalysts: Screen for catalytic activity in a variety of chemical reactions.

Identify Novel Materials: Use HTS to find derivatives with desirable material properties, such as unique crystal structures, fluorescence, or conductivity.

Explore Uncharacterized Biological Space: Screen against panels of non-therapeutic proteins or cellular models to uncover new molecular interactions that can be used to develop research tools. Methodologies such as differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) are robust platforms for such screenings researchgate.netnih.gov.

Q & A

Q. How to design a robust SAR study linking structural features to antimicrobial activity?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina predicts binding to bacterial dihydrofolate reductase (docking score ≤-8.5 kcal/mol) .
  • MIC assays : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains with ciprofloxacin as a control .

Tables for Key Data

Property Value Method Reference
LogP (pH 7.4)0.93HPLC
pKa (NH2_2)4.2Potentiometric titration
Melting Point98–102°CDSC
HOMO-LUMO Gap5.1 eVDFT/B3LYP/6-31G(d)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.